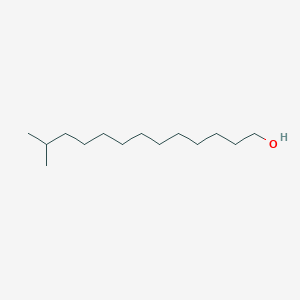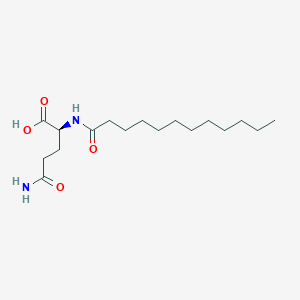
(2S)-4-carbamoyl-2-dodecanamidobutanoic acid
Vue d'ensemble
Description
“(2S)-4-carbamoyl-2-dodecanamidobutanoic acid” is a chemical compound with the CAS Number: 109570-04-9 . It has a molecular weight of 328.45 and its IUPAC name is (2S)-5-amino-2-(dodecanoylamino)-5-oxopentanoic acid . It is used as a solubilizing detergent in a novel protein refolding system.
Molecular Structure Analysis
The InChI code for “(2S)-4-carbamoyl-2-dodecanamidobutanoic acid” is 1S/C17H32N2O4/c1-2-3-4-5-6-7-8-9-10-11-16(21)19-14(17(22)23)12-13-15(18)20/h14H,2-13H2,1H3,(H2,18,20)(H,19,21)(H,22,23)/t14-/m0/s1 .
Physical And Chemical Properties Analysis
“(2S)-4-carbamoyl-2-dodecanamidobutanoic acid” is a powder that is stored at room temperature . It has a melting point of 135-136 degrees Celsius .
Applications De Recherche Scientifique
Organic Synthesis
(2S)-4-carbamoyl-2-dodecanamidobutanoic acid: plays a significant role in organic synthesis. As a carboxylic acid derivative, it can be involved in reactions to obtain small molecules or macromolecules. Its highly polar chemical structure allows it to participate actively in organic reactions such as substitution, elimination, and coupling .
Nanotechnology
In nanotechnology, N-alpha-Lauroyl-L-glutamine can be used as a surface modifier to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures. This application is crucial for the production of polymer nanomaterials and the modification of surfaces like carbon nanotubes and graphene .
Polymer Industry
This compound’s carboxylic acid group is instrumental in the polymer industry. It can serve as a monomer, additive, or catalyst in the synthesis of synthetic or natural polymers, enhancing their properties and functionalities .
Biomedical Applications
N-alpha-Lauroyl-L-glutamine: is a promising candidate for biomedical applications due to its biocompatibility and biodegradability. It can be used in drug delivery systems, gene therapy, and as an antimicrobial agent. Its surfactant properties allow it to interact with biointerfaces and biological molecules, potentially reducing cellular toxicity .
Enhanced Oil Recovery (EOR)
The surfactant properties of N-alpha-Lauroyl-L-glutamine also make it suitable for enhanced oil recovery. It can alter wettability, reduce interfacial tension, and improve oil displacement, which are critical factors in the efficiency of oil extraction processes .
Enzyme Catalysis
In the field of enzyme catalysis, N-alpha-Lauroyl-L-glutamine can be part of multienzyme complexes. These complexes have a high overall catalytic ability and are used in synthetic biology for efficient substrate production with fewer side reactions and high product yield .
Protein Refolding
This compound has been utilized in novel refolding technologies for proteins. It acts as a solubilizing agent and, in combination with other compounds like arginine, can suppress aggregation and enhance the refolding process of proteins, which is valuable in various biotechnological applications .
Surfactant Research
Lastly, N-alpha-Lauroyl-L-glutamine is studied for its surfactant properties. It can form micelles and lower the surface tension of water, which is beneficial in creating more efficient and environmentally friendly surfactants for industrial applications .
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-5-amino-2-(dodecanoylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O4/c1-2-3-4-5-6-7-8-9-10-11-16(21)19-14(17(22)23)12-13-15(18)20/h14H,2-13H2,1H3,(H2,18,20)(H,19,21)(H,22,23)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMCNVFGYLZLGM-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584156 | |
| Record name | N~2~-Dodecanoyl-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-4-carbamoyl-2-dodecanamidobutanoic acid | |
CAS RN |
109570-04-9 | |
| Record name | N~2~-Dodecanoyl-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



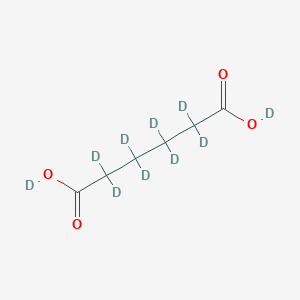
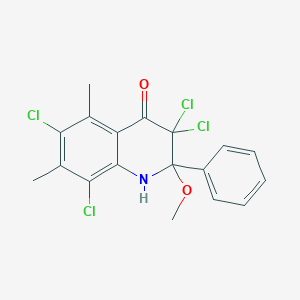

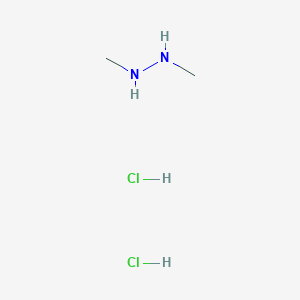
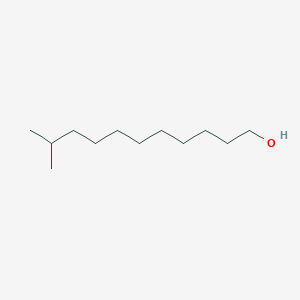

![Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one](/img/structure/B128216.png)
![1-[2-[(4-iodophenyl)-phenylmethoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B128217.png)
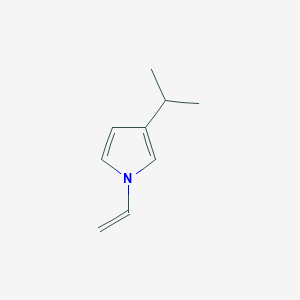

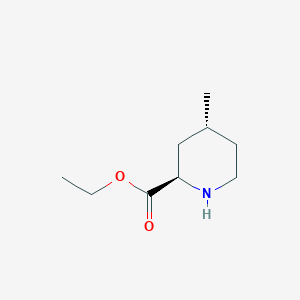
![(2E,4E,6Z,8E)-3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid](/img/structure/B128237.png)
